タングステン酸

説明

Tungstic acid, also known as tungsten trioxide or WO3, is an inorganic compound of tungsten and oxygen. It is a white solid and insoluble in water but soluble in acids and alkalis. It is used in many industrial and commercial applications, such as catalysts, pigments, and flame retardants. In addition, tungstic acid has been studied for its potential use in scientific research and laboratory experiments.

科学的研究の応用

光触媒

タングステン酸は、光を吸収することで化学反応を促進する能力があるため、光触媒の分野で重要な役割を果たしています。 光触媒特性に優れていることから、タングステン酸化物(WO3)ナノ粒子の合成に使用されています 。 これらのナノ粒子は、汚染物質の分解や水素生成のための水分解など、環境分野で効果を発揮しています .

エネルギー生産

エネルギー生産において、タングステン酸はタングステン系触媒の合成に利用されています。 これらの触媒は、よりクリーンなエネルギー生産方法に貢献する緑色触媒酸化プロセスにおいて重要な役割を果たしています 。 また、セルロースからエチレングリコールを製造するプロセスにも関与しており、バイオマス変換技術の可能性を示しています .

ナノテクノロジー

タングステン酸は、特にタングステン酸化物ナノ構造の合成において、ナノテクノロジーに不可欠です。 これらのナノ構造は、独自の電子特性と構造特性により、高い感度と選択性を備えたセンサアプリケーションに用いられています 。これらのナノ構造の制御された合成は、高度なセンサやデバイスの開発に不可欠です。

エレクトロニクス

エレクトロニクス業界では、タングステン酸誘導体は、集積回路における相互接続材料として使用されています。 シリコン酸化物誘電体材料とトランジスタの間の信頼性の高い接続を提供し、電子デバイスの効率的な動作を保証します 。タングステン酸の高い熱安定性により、強い熱に耐える必要があるアプリケーションに適しています。

医学

タングステン酸ナノ粒子は、抗生物質耐性菌の対策として、新たな医薬品の開発ニーズに対応できる抗菌剤として期待されています 。活性酸素種の生成と光熱効果の誘発により細菌細胞を死滅させるため、従来の抗生物質に代わる可能性があります。

材料科学

材料科学では、タングステン酸は、様々な産業で潜在的な用途を持つ新規材料の合成のための前駆体として使用されています。 例えば、シリカ上にグラフトされたポリオキソペロキソ種の可能性を研究されているヘテロポリオキソペオキソタングステン酸の合成に用いられています 。これらの材料は、触媒や材料工学の進歩につながる可能性があります。

作用機序

Target of Action

Tungstic acid, also known as orthotungstic acid (H2WO4), primarily interacts with metal ions and forms salts called tungstates. These tungstates serve as its targets. The classical name for this acid is ‘acid of wolfram.’ It was discovered by Carl Wilhelm Scheele in 1781 .

Mode of Action

Tungstic acid doesn’t directly interact with biological molecules like proteins or enzymes. Instead, it acts as a catalyst in various chemical reactions. For example, it efficiently catalyzes the oxidation of terpene alcohols to carbonylic products (ketones and aldehydes) using hydrogen peroxide as an oxidant . Its mode of action involves facilitating chemical transformations rather than binding to specific cellular targets.

生化学分析

Biochemical Properties

Tungstic acid plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It efficiently catalyzes the oxidation of terpene alcohols, such as borneol, geraniol, and nerol, to carbonylic or epoxide products in the presence of hydrogen peroxide . The interaction of tungstic acid with hydrogen peroxide results in the formation of reactive oxygen species, which facilitate the oxidation reactions. Additionally, tungstic acid interacts with various enzymes and proteins, enhancing their catalytic activity in specific biochemical pathways.

Cellular Effects

Tungstic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Tungstic acid can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, tungstic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their active sites or by inducing conformational changes . For example, tungstic acid has been shown to inhibit certain phosphatases, leading to the accumulation of phosphorylated proteins and subsequent changes in cellular signaling pathways. Additionally, tungstic acid can affect gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tungstic acid can vary over time due to its stability and degradation properties. Tungstic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or acidic environments . Long-term studies have shown that tungstic acid can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways.

Dosage Effects in Animal Models

The effects of tungstic acid in animal models vary with different dosages. At low doses, tungstic acid has been observed to enhance certain biochemical reactions without causing significant toxicity . At high doses, tungstic acid can induce adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity.

Metabolic Pathways

Tungstic acid is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. It interacts with enzymes such as catalase and peroxidase, enhancing their activity and promoting the breakdown of reactive oxygen species . Tungstic acid can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.

Transport and Distribution

Within cells and tissues, tungstic acid is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of tungstic acid within cells can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

Tungstic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration . Additionally, tungstic acid can be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its biochemical activity in those regions.

特性

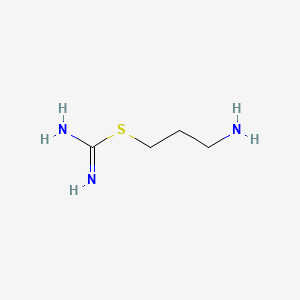

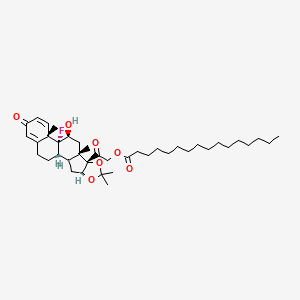

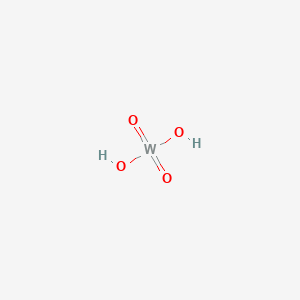

IUPAC Name |

dihydroxy(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPGARWFYBADJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[W](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2WO4, H2O4W | |

| Record name | Tungstic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7783-03-1 | |

| Record name | Tungstic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of tungstic acid?

A1: Tungstic acid exists in hydrated forms. The most common are tungstic acid dihydrate (H4WO5) and tungstic acid monohydrate (H2WO4) [, ].

Q2: What spectroscopic techniques are useful for characterizing tungstic acid?

A2: Several spectroscopic techniques are commonly employed, including:

- FT-Raman and 13C NMR: Useful for analyzing the structure of organic/inorganic hybrids incorporating tungstic acid [, ].

- 29Si NMR: Provides insights into the inorganic network of tungstic acid-based hybrids, particularly Si-O-W bond formation [, ].

- XRD (X-ray Diffraction): Used to identify the crystalline phases present in tungstic acid samples [, ].

- UV-Vis Spectroscopy: Helps study the photochromic properties of tungstic acid and related compounds [, ].

Q3: Is tungstic acid stable under ambient conditions?

A3: Tungstic acid monohydrate (H2WO4) is considered a stable photocatalyst for water oxidation under visible light [].

Q4: What happens to tungstic acid at different pH levels?

A4: The reduction degree of the decatungstate anion, formed from tungstic acid, is related to the solution's pH. At high pH, a one-electron reduced form is primarily observed, while at low pH, a two-electron reduced form dominates [].

Q5: What are some notable catalytic applications of tungstic acid?

A5: Tungstic acid serves as a catalyst in various reactions, including:

- Oxidation of Cyclohexanone to Adipic Acid: Tungstic acid, especially in the presence of citric acid [] or organic additives like resorcinol [], can catalyze this reaction effectively.

- Esterification of n-butyl gallate: Tungstic acid exhibits good catalytic activity in this reaction, even surpassing the performance of phosphomolybdic acid [].

- Synthesis of 2-amino-4H-chromenes: Tungstic acid functionalized mesoporous SBA-15 (TAFMC-1) acts as a heterogeneous catalyst in the one-pot synthesis of these compounds in an aqueous medium [].

- Photocatalytic Water Oxidation: Both tungstic acid monohydrate and dihydrate demonstrate stable photocatalytic activity for water oxidation under visible light, especially in the presence of Fe3+ as an electron acceptor [].

Q6: How does the addition of organic additives influence tungstic acid catalysis?

A6: Organic additives can significantly impact tungstic acid's catalytic activity. For instance, in the oxidation of cyclohexanone to adipic acid, additives like resorcinol [] and 2-aminophenol [] enhance both the yield and purity of adipic acid. This improvement is attributed to the combined acidic and coordination effects of these additives.

Q7: Can tungstic acid-based catalysts be reused?

A7: Yes, studies show that tungstic acid catalysts often demonstrate reusability. For example, in the oxidation of cyclohexene to adipic acid, the filtrate containing phosphotungstic acid can be concentrated and reused multiple times with sustained catalytic activity []. Similarly, tungstic acid-sulfosalicylic acid and tungstic acid-oxalic acid catalysts retain significant activity even after five cycles of use [].

Q8: Have computational methods been applied to study tungstic acid?

A8: Yes, density functional theory (DFT) calculations have been used to explore the reaction mechanism involving tungstic acid. For instance, DFT helped investigate the interaction of tungstic acid with α1-receptor blocker drugs, shedding light on the formation of ion-association complexes [].

Q9: What analytical techniques are relevant for tungstic acid analysis?

A9: Inductively coupled plasma atomic emission spectrometry (ICP-AES) is a valuable technique for determining trace elements in tungstic acid samples, especially after matrix separation using methods like tungstic acid precipitation [].

Q10: How stable are tungstic acid solutions?

A10: The stability of tungstic acid solutions can be enhanced by doping with TiO2, MoO3, and polyethylene oxide (PEO). Such four-member doped tungstic acid sols exhibit excellent stability, remaining viable for over two months at room temperature [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。